
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine, also known as DFMT, is a pyridine-based fluorine-containing compound . It has a molecular weight of 195.12 .
Molecular Structure Analysis
The molecular formula of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is C6H5F4N3 . The InChI code for this compound is 1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) .Physical And Chemical Properties Analysis
The melting point of 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine is 70-71°C .Applications De Recherche Scientifique
Application
Trifluoromethylpyridine (TFMP) derivatives, which include “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Results or Outcomes
The use of TFMP derivatives has led to effective crop protection against a variety of pests .
Pharmaceutical Industry
Application
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Results or Outcomes
The use of TFMP derivatives in the pharmaceutical industry has led to the development of several approved drugs, with many more candidates currently undergoing clinical trials .
Synthesis of Trifluoromethylpyridyllithiums
Application
Trifluoromethylpyridine derivatives, such as “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used in the preparation of trifluoromethylpyridyllithiums via metalation reaction .
Results or Outcomes
The synthesis of trifluoromethylpyridyllithiums is an important step in the preparation of various organic compounds .
Synthesis of Metal-Organic Frameworks (MOFs)
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of metal-organic frameworks (MOFs) .
Results or Outcomes
The synthesis of MOFs has numerous applications in gas storage, separation, and catalysis .
Synthesis of Methiodide Salts
Application
Trifluoromethylpyridine derivatives can be used in the synthesis of methiodide salts .
Results or Outcomes
Methiodide salts have various applications in organic synthesis .
Preparation of Aminopyridines
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a reactant in the preparation of aminopyridines through amination reactions .
Results or Outcomes
Aminopyridines have various applications in medicinal chemistry .
Synthesis of Crop-Protection Products
Application
2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, is used as a chemical intermediate for the synthesis of several crop-protection products .
Results or Outcomes
The synthesis of crop-protection products using 2,3,5-DCTF has led to the development of several effective pesticides .
Synthesis of Tetramethylbiphenyls
Application
2-Fluoro-4-(trifluoromethyl)pyridine, a derivative of “2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine”, can be used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The synthesis of tetramethylbiphenyls has various applications in organic synthesis .
Safety And Hazards
Propriétés
IUPAC Name |
3-fluoro-4-(trifluoromethyl)pyridine-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F4N3/c7-4-2(6(8,9)10)1-3(11)13-5(4)12/h1H,(H4,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGRIBPWQHTDEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1N)N)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428835 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
CAS RN |
737000-87-2 |
Source


|
| Record name | 2,6-Diamino-3-fluoro-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90428835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

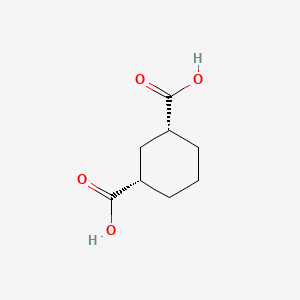
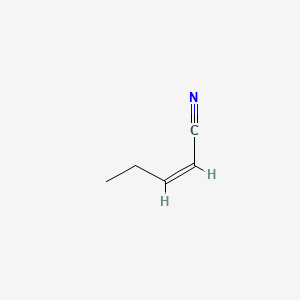

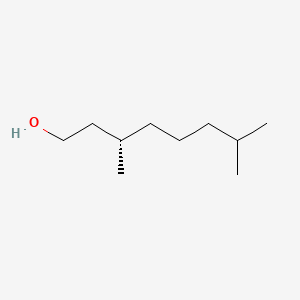


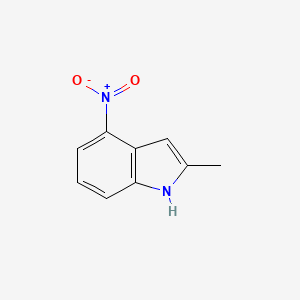

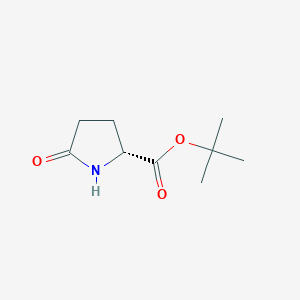
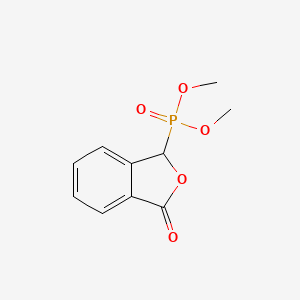

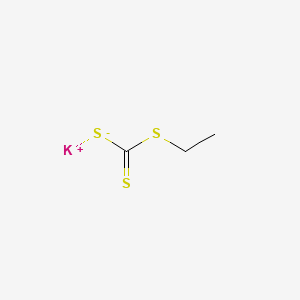
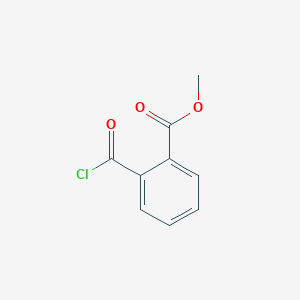
![2-Formyl-7-chloroimidazo[2,1-b]benzothiazole](/img/structure/B1312443.png)